molecular formula C16H18N2O3S B2946276 Isopropyl 2-amino-5-(anilinocarbonyl)-4-methylthiophene-3-carboxylate CAS No. 350996-99-5

Isopropyl 2-amino-5-(anilinocarbonyl)-4-methylthiophene-3-carboxylate

Cat. No. B2946276
CAS RN: 350996-99-5
M. Wt: 318.39
InChI Key: PMYYJDAQOZISTP-UHFFFAOYSA-N
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Description

Isopropyl 2-amino-5-(anilinocarbonyl)-4-methylthiophene-3-carboxylate is a chemical compound . It’s a derivative of thiophene, a sulfur-containing heterocycle that’s structurally similar to benzene .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom . Attached to this ring are various functional groups, including an isopropyl group, an amino group, an anilinocarbonyl group, and a carboxylate group .


Chemical Reactions Analysis

While specific chemical reactions involving this compound aren’t available, thiophene derivatives are known to participate in various types of reactions . For example, they can undergo catalytic protodeboronation, a process that involves the removal of a boron group .

Scientific Research Applications

Synthesis and Structural Insights

Research into the chemical synthesis and structural analysis of compounds related to Isopropyl 2-amino-5-(anilinocarbonyl)-4-methylthiophene-3-carboxylate has led to the development of various heteronuclear complexes and organic compounds with potential applications in various fields, including material science, catalysis, and pharmaceuticals. For instance, the synthesis and characterization of tricarbonyl rhenium(I) heteronuclear complexes, leveraging multidentate bridging ligands, have been explored to understand their absorption, emission, and magnetic properties, hinting at potential applications in materials science and catalysis (Peng et al., 2010). Additionally, the study of methyl esters of N-heteroamino-methylenemalonic acids, produced through reactions involving similar thiophene derivatives, contributes to the broader understanding of exotic amino acid synthesis, potentially impacting the pharmaceutical industry (Zicāne et al., 2000).

Catalytic and Electrochemical Applications

The exploration of molecular rhenium catalysts decorated with second-sphere hydrogen-bond donors for enhanced electrochemical CO2 reduction demonstrates the potential of thiophene derivatives in catalysis and environmental applications. This research provides insights into the relationship between catalyst structure and activity, suggesting avenues for the development of more efficient catalysts for CO2 conversion to CO with high Faradaic efficiencies (Talukdar et al., 2020).

Organic Synthesis and Functionalization

In organic synthesis, the Gewald reaction has been utilized to obtain 2-aminothiophene-3-carboxylates with various aryl groups, showcasing the versatility of thiophene derivatives in synthesizing compounds with potential pharmaceutical applications (Tormyshev et al., 2006). Furthermore, functionalization of thiophene derivatives for potential dye and copper removal applications highlights the adaptability of these compounds in environmental remediation processes (Chen et al., 2016).

Advanced Materials and Environmental Sustainability

The research into the assembly of fully substituted 2,5-dihydrothiophenes via novel sequential multicomponent reactions opens new pathways for synthesizing complex organic frameworks, which could find applications in advanced materials development (Mari et al., 2018). Additionally, the sustainable synthesis of 2-aminobenzothiazoles and 2-aminobenzoxazoles in water promotes environmentally friendly chemical processes, underscoring the role of thiophene derivatives in green chemistry (Zhang et al., 2011).

properties

IUPAC Name

propan-2-yl 2-amino-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-9(2)21-16(20)12-10(3)13(22-14(12)17)15(19)18-11-7-5-4-6-8-11/h4-9H,17H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMYYJDAQOZISTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC(C)C)N)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isopropyl 2-amino-5-(anilinocarbonyl)-4-methylthiophene-3-carboxylate

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